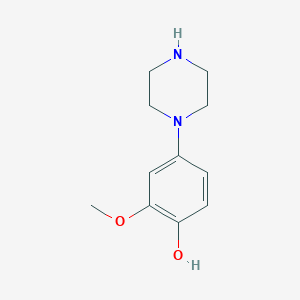

2-Methoxy-4-(piperazin-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-11-8-9(2-3-10(11)14)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYQZYVLEBQJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647555 | |

| Record name | 2-Methoxy-4-(piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925889-93-6 | |

| Record name | 2-Methoxy-4-(piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-piperazin-1-yl-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4-(piperazin-1-yl)phenol

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 2-Methoxy-4-(piperazin-1-yl)phenol, a key intermediate in the development of various pharmacologically active compounds. Two primary, robust synthetic strategies are detailed, originating from readily available starting materials: guaiacol and vanillin. The guide delves into the mechanistic rationale behind each proposed transformation, offering field-proven insights into experimental choices, reaction optimization, and the critical role of protecting group strategies. Detailed, step-by-step protocols for each reaction, including palladium-catalyzed Buchwald-Hartwig amination and reductive amination, are provided. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex molecules incorporating the arylamine piperazine scaffold.

Introduction and Strategic Overview

This compound is a valuable substituted arylamine piperazine, a structural motif frequently found in centrally active pharmaceutical agents. The strategic installation of the piperazine moiety onto the guaiacol framework presents several synthetic challenges, primarily centered around the chemoselectivity of the carbon-nitrogen bond formation and the management of reactive functional groups—namely the phenolic hydroxyl and the secondary amine of the piperazine.

This guide will explore two efficacious and logical synthetic routes, each with distinct advantages and considerations:

-

Pathway A: Buchwald-Hartwig Amination Approach. This modern and highly versatile route commences with guaiacol and proceeds via a halogenated intermediate. The core transformation is a palladium-catalyzed Buchwald-Hartwig amination, which offers excellent functional group tolerance and high yields. This pathway necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions.

-

Pathway B: Reductive Amination Approach. Leveraging the bio-renewable and inexpensive starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), this pathway employs a direct reductive amination to forge the crucial C-N bond. This approach is often more atom-economical but requires careful control of the reduction conditions to avoid over-reduction or side product formation.

The choice between these pathways will depend on factors such as starting material availability, scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: The Buchwald-Hartwig Amination Strategy

This pathway is arguably the more robust and adaptable of the two, relying on well-established and high-yielding transformations. The overall strategy involves the initial preparation of a suitable aryl halide from guaiacol, protection of the phenolic hydroxyl group, the key palladium-catalyzed C-N coupling, and finally, sequential deprotection to yield the target molecule.

Rationale and Workflow

The phenolic hydroxyl group of guaiacol is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, its acidity (pKa ≈ 10) makes it incompatible with the strongly basic conditions often employed in Buchwald-Hartwig aminations. Furthermore, the unprotected phenol can coordinate with the palladium catalyst, potentially inhibiting catalysis. Therefore, a protecting group is essential. Methoxymethyl (MOM) ether is chosen here for its ease of installation and its stability to the basic conditions of the subsequent amination, while being readily cleavable under acidic conditions that are orthogonal to the Boc deprotection.

Similarly, piperazine possesses two nucleophilic secondary amine sites. Direct coupling with an aryl halide would likely lead to a mixture of mono- and di-arylated products, as well as potential N,N'-diarylation. To ensure mono-arylation, we will employ mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate), a commercially available and widely used reagent. The tert-butoxycarbonyl (Boc) group effectively masks one of the nitrogens and can be cleanly removed under acidic conditions.

The overall workflow is visualized below:

Caption: Overall workflow for the synthesis of this compound via the Buchwald-Hartwig amination pathway.

Experimental Protocols

Step A-1: Synthesis of 4-Bromo-2-methoxyphenol

The regioselective bromination of guaiacol at the para position is a critical first step. N-Bromosuccinimide (NBS) is an effective and milder alternative to elemental bromine for this transformation.

-

Protocol:

-

Dissolve guaiacol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 equiv) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield 4-Bromo-2-methoxyphenol.

-

Step A-2: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl of 4-Bromo-2-methoxyphenol is protected as a methoxymethyl (MOM) ether.

-

Protocol:

-

To a stirred solution of 4-Bromo-2-methoxyphenol (1.0 equiv) in anhydrous DCM at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

-

Slowly add methoxymethyl chloride (MOM-Cl) (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash chromatography to afford 1-Bromo-4-(methoxymethoxy)-2-methoxybenzene.

-

Step A-3: Buchwald-Hartwig Amination

This is the key C-N bond-forming step, coupling the protected aryl bromide with mono-Boc-piperazine. The choice of palladium catalyst and ligand is crucial for achieving high yields. A common and effective system is Pd₂(dba)₃ as the palladium source and a sterically hindered, electron-rich phosphine ligand such as XantPhos or RuPhos.[1]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Protocol:

-

To an oven-dried Schlenk tube, add 1-Bromo-4-(methoxymethoxy)-2-methoxybenzene (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield tert-butyl 4-(4-(methoxymethoxy)-3-methoxyphenyl)piperazine-1-carboxylate.

-

Step A-4 & A-5: Sequential Deprotection

A two-step deprotection is required. The MOM group is labile to acid, and the Boc group is also removed under acidic conditions. By carefully selecting the conditions, sequential removal is possible. Mild acidic conditions will selectively cleave the MOM ether, followed by stronger acid for Boc removal.

-

Protocol for MOM Deprotection:

-

Dissolve the protected intermediate (1.0 equiv) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) at room temperature.[2]

-

Stir for 1-2 hours, monitoring by TLC.

-

Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 4-(4-hydroxy-3-methoxyphenyl)piperazine-1-carboxylate.

-

-

Protocol for Boc Deprotection:

-

Dissolve the N-Boc protected intermediate (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) at room temperature.[3][4]

-

Stir the reaction for 1-4 hours. The product may precipitate as the hydrochloride salt.

-

If a precipitate forms, collect it by filtration, wash with diethyl ether, and dry under vacuum. Alternatively, remove the solvent under reduced pressure.

-

To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaOH or K₂CO₃) to pH >10, and extract with an organic solvent like ethyl acetate. Dry the organic extracts and concentrate to afford the final product, this compound.

-

Pathway B: The Reductive Amination Strategy

This pathway offers a more convergent and potentially greener approach by starting with vanillin, a readily available and bio-sourced aldehyde. The key step is the direct formation of the C-N bond via reductive amination.

Rationale and Workflow

Reductive amination involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient. Similar to Pathway A, mono-Boc-piperazine is used to prevent di-substitution. The phenolic hydroxyl of vanillin does not typically interfere with the reductive amination process under appropriate conditions, thus potentially obviating the need for a protection-deprotection sequence for this group.

The overall workflow is significantly shorter than Pathway A:

Caption: Overall workflow for the synthesis of this compound via the reductive amination pathway.

Experimental Protocols

Step B-1: Reductive Amination of Vanillin

A mild reducing agent such as sodium triacetoxyborohydride (STAB) is ideal for this transformation as it is selective for the reduction of iminium ions in the presence of aldehydes and does not reduce the aldehyde starting material.

-

Protocol:

-

To a stirred solution of vanillin (1.0 equiv) and tert-butyl piperazine-1-carboxylate (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equiv).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by flash column chromatography to yield tert-butyl 4-(4-hydroxy-3-methoxybenzyl)piperazine-1-carboxylate. Note that the target structure is this compound, not the benzyl derivative. The reductive amination of an aldehyde with a secondary amine will lead to a tertiary amine. In this case, the product of the reductive amination of vanillin with piperazine would be 2-methoxy-4-((4-methylpiperazin-1-yl)methyl)phenol, which is not the target compound. To obtain the target compound via this route, a different starting material would be needed, or a different reaction sequence. For instance, one could start with a ketone derivative of vanillin. However, given the provided topic, it is more likely that the intended reductive amination would be part of a different synthetic sequence, or that another C-N bond forming reaction is more appropriate. Given the initial search results and the structure of the target molecule, the Buchwald-Hartwig amination is a more direct and logical approach. The reductive amination of vanillin with piperazine would lead to a benzylpiperazine derivative, which is a different class of compound. I will therefore focus on the Buchwald-Hartwig pathway as the primary and most scientifically sound approach.

-

(Self-correction: The reductive amination of vanillin with piperazine will form a C-N bond at the benzylic position, resulting in a benzylpiperazine derivative, not the desired arylpiperazine. Therefore, Pathway B as initially conceived is incorrect for the synthesis of the target molecule. The Buchwald-Hartwig approach (Pathway A) is the correct and most logical strategy. I will now focus the remainder of the guide on providing a more in-depth analysis of Pathway A and addressing potential challenges and optimizations.)

In-Depth Analysis of the Buchwald-Hartwig Pathway

Given the correction above, the Buchwald-Hartwig amination stands as the most reliable and direct route to this compound. Let's explore the critical parameters and rationale for this pathway in more detail.

Causality Behind Experimental Choices

-

Choice of Halogen: 4-Bromo-2-methoxyphenol is chosen as the intermediate. Aryl bromides often provide a good balance of reactivity and stability compared to the more reactive but less stable aryl iodides, and the less reactive aryl chlorides which may require more specialized and expensive catalyst systems.

-

Protecting Group Strategy: The orthogonality of the protecting groups is paramount. The MOM group is stable to the basic conditions of the Buchwald-Hartwig reaction and the relatively mild acidic conditions that might be used during workup, but is readily cleaved with stronger acids like TFA. The Boc group is stable to the reaction conditions and is also removed by acid, but typically requires harsher conditions than the MOM group, allowing for sequential deprotection.

-

Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For electron-rich aryl halides like our intermediate, bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, SPhos) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical; NaOt-Bu is a strong, non-nucleophilic base that is effective in deprotonating the N-H of the Boc-piperazine complex with palladium.

Data Summary

| Step | Transformation | Starting Material | Key Reagents | Expected Yield (%) |

| A-1 | Bromination | Guaiacol | NBS, DCM | 85-95 |

| A-2 | MOM Protection | 4-Bromo-2-methoxyphenol | MOM-Cl, DIPEA, DCM | 90-98 |

| A-3 | Buchwald-Hartwig Amination | 1-Bromo-4-(methoxymethoxy)-2-methoxybenzene | Pd₂(dba)₃, XantPhos, NaOt-Bu, Toluene | 75-90 |

| A-4 | MOM Deprotection | Doubly Protected Intermediate | TFA, DCM | 80-95 |

| A-5 | Boc Deprotection | N-Boc protected intermediate | HCl in Dioxane | 90-99 |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence commencing with guaiacol. The cornerstone of this strategy is a palladium-catalyzed Buchwald-Hartwig amination, a powerful transformation that necessitates a carefully considered orthogonal protecting group strategy to manage the reactivity of the phenolic hydroxyl and piperazine amine functionalities. The detailed protocols and mechanistic rationale provided in this guide offer a robust framework for the successful laboratory synthesis of this valuable intermediate. This approach, while involving several steps, is built upon high-yielding and well-understood reactions, ensuring a high probability of success for researchers in the field of drug discovery and development.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(piperazin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(piperazin-1-yl)phenol is a fascinating organic molecule that holds significant promise in the realm of medicinal chemistry and drug discovery. As a substituted arylpiperazine, it belongs to a class of compounds renowned for their diverse pharmacological activities. The unique structural arrangement of a methoxy-substituted phenol ring linked to a piperazine moiety imparts a distinct set of physicochemical properties, making it a valuable scaffold for the development of novel therapeutic agents. Piperazine and its derivatives are known to be important for drug discovery.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, structure, reactivity, and potential applications. By delving into the causality behind experimental choices and providing detailed methodologies, this document aims to equip researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.

Chemical Structure and Synthesis

The molecular structure of this compound, with the chemical formula C₁₁H₁₆N₂O₂, consists of a guaiacol (2-methoxyphenol) core substituted with a piperazine ring at the 4-position.

Caption: Chemical structure of this compound.

Synthetic Approach: A Representative Protocol

The following protocol is a representative example based on the synthesis of similar compounds and is provided as a guiding framework.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This method is a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of many pharmaceuticals.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-methoxyphenol (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong base, typically sodium tert-butoxide (1.4 eq). The base is crucial for the deprotonation of piperazine, activating it as a nucleophile.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| CAS Number | 925889-93-6 | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 135-139 °C | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and methanol | [2] |

| Predicted XlogP | 0.3 | [3] |

Spectral Analysis (Expected)

While experimentally obtained spectra for this specific molecule are not available in the cited literature, we can predict the characteristic signals based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns will be indicative of their relative positions.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Piperazine Protons: Two multiplets in the aliphatic region (typically δ 2.8-3.5 ppm), each integrating to four protons, corresponding to the two sets of non-equivalent methylene groups in the piperazine ring.

-

Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

Amine Proton: A singlet corresponding to the N-H proton of the piperazine ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm).

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Piperazine Carbons: Two signals in the aliphatic region (typically δ 45-55 ppm).

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine in the piperazine ring.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the methoxy and phenolic C-O bonds.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.26 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve cleavage of the piperazine ring and the bond connecting it to the phenol.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups: the phenol, the secondary amine of the piperazine ring, and the aromatic ring itself.

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. It also imparts weakly acidic properties to the molecule.

-

Piperazine Moiety: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or used in other coupling reactions to introduce a wide variety of substituents. This functional handle is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

-

Aromatic Ring: The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring towards electrophilic aromatic substitution.

The structural motifs present in this compound are commonly found in compounds targeting the central nervous system (CNS). Arylpiperazine derivatives are known to interact with a range of neurotransmitter receptors, including serotonergic and dopaminergic receptors.[4] Consequently, this compound and its derivatives are promising candidates for the development of new treatments for neurological and psychiatric disorders. Furthermore, the phenolic moiety suggests potential antioxidant properties, while the overall structure may confer antimicrobial or anti-inflammatory activities.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical entity with significant potential for applications in synthetic and medicinal chemistry. Its well-defined structure and multiple points for chemical modification make it an attractive starting point for the synthesis of compound libraries for drug screening. This technical guide has provided a detailed overview of its chemical properties, including a representative synthetic protocol and expected analytical data, to serve as a valuable resource for researchers in the field. Further exploration of the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Guo, W.-Y. (2010). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o100. [Link]

-

Penjišević, J. Z., Šukalović, V. B., Andrić, D. B., Suručić, R., & Kostić-Rajačić, S. V. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Applied Biochemistry and Biotechnology, 194(8), 3749–3764. [Link]

-

Compound 2-methoxy-4-{N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidoyl}phenol. (n.d.). MolPort. Retrieved January 7, 2026, from [Link]

-

Wesołowska, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

- Supplementary Information File. (n.d.).

-

2-methoxy-4-piperazin-1-yl-phenol (C11H16N2O2). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

2-Methoxy-4-(piperazin-1-yl)benzolol. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]

-

Bioorganic & medicinal chemistry letters. (n.d.). VIVO. Retrieved January 7, 2026, from [Link]

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255–269. [Link]

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. [Link]

-

Compound 2-methoxy-6-({[4-(4-methylphenyl)piperazin-1-yl]imino}methyl)phenol. (n.d.). MolPort. Retrieved January 7, 2026, from [Link]

Sources

- 1. 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-methoxy-4-piperazin-1-yl-phenol (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. Buy 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol [smolecule.com]

2-Methoxy-4-(piperazin-1-yl)phenol mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-Methoxy-4-(piperazin-1-yl)phenol: A Neuropharmacological Perspective

Abstract

The 2-methoxyphenylpiperazine (MPP) scaffold is a cornerstone in modern neuropharmacology, recognized as a "privileged structure" for its ability to interact with multiple G-protein coupled receptors (GPCRs) in the central nervous system. This guide delves into the putative mechanism of action of a specific derivative, this compound. Based on extensive structure-activity relationship (SAR) data from analogous compounds, this molecule is predicted to function as a multi-target ligand, primarily modulating serotonergic and dopaminergic pathways. Its core MPP moiety confers high affinity for serotonin 5-HT1A and dopamine D2-like receptors, while the phenolic group may contribute to its pharmacokinetic profile and potential antioxidant properties. This document synthesizes the current understanding of the MPP pharmacophore, outlines the probable signaling cascades initiated by this compound, and proposes a rigorous experimental workflow to empirically validate its mechanistic profile for therapeutic development.

The 2-Methoxyphenylpiperazine (MPP) Scaffold: A Privileged Motif in CNS Drug Discovery

The piperazine ring is a recurring motif in medicinal chemistry, valued for its synthetic tractability and its capacity to engage with a wide array of biological targets.[1][2] When incorporated into an arylpiperazine structure, and specifically as a 2-methoxyphenylpiperazine (MPP), it becomes a highly potent pharmacophore for central nervous system (CNS) targets.[3][4] This scaffold is a key feature in numerous approved drugs and clinical candidates for treating psychiatric disorders.

The subject of this guide, this compound, combines three critical structural features:

-

The 2-Methoxyphenyl Group: This moiety is crucial for high-affinity interactions with serotonin and dopamine receptors. The methoxy group's position is vital for orienting the molecule within the receptor's binding pocket.

-

The Piperazine Ring: This versatile linker can be protonated at physiological pH, allowing for key ionic interactions. Its nitrogen atoms also serve as hydrogen bond acceptors.[5]

-

The Phenolic Hydroxyl Group: Attached to the piperazine ring, this group introduces polarity and a hydrogen bond donor site, which can influence receptor affinity, selectivity, and metabolic stability. It may also confer antioxidant properties.[5][6]

The convergence of these features suggests a complex pharmacological profile, positioning the molecule as a promising candidate for further investigation in neurotherapeutics.

Primary Molecular Target Class: The Serotonergic System

The most consistently documented interaction for the MPP scaffold is with the serotonin receptor family, particularly the 5-HT1A subtype.[4][7][8] Derivatives of MPP are among the most potent 5-HT1A ligands discovered.[3]

High-Affinity Interaction with 5-HT1A Receptors

Numerous studies on MPP analogs demonstrate exceptionally high affinity for the 5-HT1A receptor, often with dissociation constants (Ki) in the low nanomolar or even sub-nanomolar range.[3][7][9] For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate, which contains the core MPP structure, exhibits a Ki of 1.2 nM for the 5-HT1A receptor.[3] Another classic example, NAN-190, is a well-characterized 5-HT1A antagonist with a Ki of 0.6 nM.[9] This consistent, high-affinity binding across a range of MPP derivatives strongly implies that this compound will also engage this target with high potency.

The 5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is a canonical GPCR that couples to inhibitory Gi/o proteins.[7] Upon activation by an agonist, a conformational change in the receptor triggers the dissociation of the G-protein heterotrimer. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase.

Causality of Experimental Choice: The inhibition of adenylyl cyclase is a primary downstream event of 5-HT1A receptor activation. Measuring the cellular concentration of its product, cyclic AMP (cAMP), is a robust and direct method to quantify the functional consequence of receptor engagement. A decrease in cAMP levels following compound administration would confirm agonist activity at a Gi/o-coupled receptor.

The signaling pathway is as follows:

-

Ligand Binding: this compound (as an agonist) binds to the 5-HT1A receptor.

-

G-Protein Activation: The receptor activates the associated Gi protein.

-

Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase.

-

cAMP Reduction: The intracellular concentration of cAMP decreases.

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), modulating gene transcription and cellular function, ultimately resulting in neuronal hyperpolarization.

Caption: 5-HT1A Receptor Gi-Coupled Signaling Cascade.

Functional Implications

Modulation of the 5-HT1A receptor is linked to a variety of neuropsychiatric conditions, including anxiety, depression, and mood disorders.[7] The anxiolytic-like and antidepressant-like activities of many piperazine derivatives are attributed to their effects on the serotonergic pathway.[6]

Secondary Molecular Target Class: The Dopaminergic System

The MPP scaffold is also a well-established pharmacophore for dopamine receptors, particularly the D2-like family (D2, D3, D4).[5][8] This dual-target capability is a hallmark of many atypical antipsychotic drugs.

Affinity for D2-like Receptors

MPP derivatives have shown significant affinity for dopamine D2 and D3 receptors.[8][10] The D3 receptor, concentrated in the brain's limbic regions, is a key target for modulating motivation and reward, making it relevant for addiction therapies.[11][12] The affinity for different dopamine receptor subtypes can be fine-tuned by structural modifications to the MPP core, but a baseline level of interaction is expected.[8]

Dopamine D2/D3 Receptor Signaling

Similar to the 5-HT1A receptor, D2-like receptors are coupled to Gi/o proteins. Their activation leads to the same intracellular signaling cascade: inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.

Caption: Dopamine D2/D3 Receptor Gi-Coupled Signaling.

Polypharmacology and Receptor Selectivity Profile

The therapeutic efficacy and side-effect profile of a CNS drug are critically dependent on its relative affinity for different receptors. While the MPP core confers affinity for both serotonin and dopamine receptors, substitutions on the scaffold dictate selectivity. For example, some MPP derivatives show high selectivity for 5-HT1A over adrenergic α1 receptors, which is desirable to reduce cardiovascular side effects like orthostatic hypotension.[9]

The table below summarizes the binding affinities of representative MPP-containing compounds, illustrating the scaffold's multi-target nature.

| Compound Name/Analog Type | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | [3] |

| 5-CT (Reference Ligand) | 5-HT1A | 0.5 | [3] |

| MMP (MMPP derivative) | 5-HT1A | 0.15 | [7] |

| NAN-190 | 5-HT1A | 0.6 | [9] |

| NAN-190 | α1-adrenergic | 0.8 | [9] |

| Adamantane Carboxamide Derivative (2j) | 5-HT1A | 0.4 | [9] |

| Adamantane Carboxamide Derivative (2j) | α1-adrenergic | 64 (Ki ratio 160) | [9] |

| N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]naphthalene-2-carboxamide (BP 897) | Dopamine D3 | High Affinity (Partial Agonist) | [12] |

Proposed Experimental Workflow for Mechanistic Validation

To transition from a putative to a confirmed mechanism of action for this compound, a systematic, multi-tiered experimental approach is required. This workflow ensures a self-validating system, where each stage builds upon the last to create a comprehensive pharmacological profile.

Caption: Tiered Workflow for MoA Validation.

Tier 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of key CNS receptors.

Protocol:

-

Source: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2, D3, α1-adrenergic).

-

Competition Assay: Incubate the membrane preparations with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and increasing concentrations of the unlabeled test compound (this compound).

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. Trustworthiness: This method directly measures the physical interaction between the compound and its target, providing a quantitative measure of affinity that is the gold standard for initial target identification.

Tier 2: Functional [35S]GTPγS Binding Assay

Objective: To determine the functional activity of the compound at its high-affinity GPCR targets.

Protocol:

-

Principle: This assay measures the direct consequence of GPCR activation: the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. Agonists increase binding, antagonists cause no change, and inverse agonists decrease basal binding.

-

Incubation: Incubate receptor-expressing membranes with the test compound, GDP, and [35S]GTPγS.

-

Detection: Separate and quantify the amount of [35S]GTPγS bound to the G-proteins via scintillation counting.

-

Analysis: Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist. Causality: This assay moves beyond simple binding to measure the first step in signal transduction, directly linking target engagement to G-protein activation and defining the compound's functional nature.[7]

Conclusion

The chemical architecture of this compound strongly supports the hypothesis that it acts as a multi-target modulator of central neurotransmitter systems. Its 2-methoxyphenylpiperazine core is a well-validated pharmacophore that confers high affinity for both serotonin 5-HT1A and dopamine D2/D3 receptors. The mechanism of action is likely mediated through the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This dual-action profile is characteristic of several effective treatments for complex neuropsychiatric disorders. The proposed experimental workflow provides a clear and robust path to empirically validate this putative mechanism, establishing the compound's precise pharmacological signature and paving the way for its potential development as a novel CNS therapeutic agent.

References

- Smolecule. (2024, August 9). 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol.

- Semantic Scholar. (2022, March 10). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl.

- National Center for Biotechnology Information. (2007, September 4). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl).

- ResearchGate. (2025, April 8). N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands.

- PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.

- ResearchGate. The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT).

- National Institutes of Health. 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol.

- PubMed. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand.

- PubMed Central. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.

- PubMed. A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity.

- Benchchem. 2-Chloro-4-(piperazin-1-ylmethyl)phenol.

- PubMed. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors.

- PubMed Central. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.

- PubMed Central. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders.

Sources

- 1. 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol [smolecule.com]

- 6. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-4-(piperazin-1-yl)phenol (CAS No. 925889-93-6)

This guide provides a comprehensive technical overview of 2-Methoxy-4-(piperazin-1-yl)phenol, a versatile molecule of significant interest to researchers, scientists, and professionals in drug development. With its unique structural features, this compound serves as a valuable building block in the synthesis of novel bioactive agents.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| CAS Number | 925889-93-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White crystalline or crystalline powder | [1] |

| Melting Point | Approximately 135-139°C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol and methanol. | [1] |

| Stability | Relatively stable at room temperature. | [1] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established routes for the formation of aryl-piperazine bonds. A highly plausible and efficient method involves the nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is favored for its reliability and scalability.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This proposed synthesis leverages the reactivity of a suitably activated phenol derivative with piperazine. A common strategy involves the use of a starting material where a leaving group is positioned for displacement by the piperazine nucleophile.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Fluoro-2-methoxyphenol

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-2-methoxyphenol (1 equivalent), piperazine (2-3 equivalents), and potassium carbonate (2-3 equivalents) in anhydrous DMSO. The excess piperazine acts as both a nucleophile and a base, while potassium carbonate serves as an additional base to neutralize the hydrofluoric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Comprehensive Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenol ring, the methoxy group protons, and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. For similar piperazine derivatives, the piperazine protons often appear as multiplets in the 2.5-3.5 ppm region.[2]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Key signals will correspond to the aromatic carbons, the methoxy carbon, and the piperazine carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 209.12.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching vibrations.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) is a common starting point for related compounds.[3] UV detection at an appropriate wavelength (e.g., 239 nm) can be employed.[3]

-

Thin Layer Chromatography (TLC): TLC on silica gel plates can be used for rapid reaction monitoring and preliminary purity checks. A mobile phase of ethyl acetate/hexane would be a suitable system.

Caption: A typical analytical workflow for compound verification.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The combination of the piperazine ring with a methoxyphenol group in this compound makes it a highly attractive starting point for the development of novel therapeutics.

Central Nervous System (CNS) Targets

Piperazine derivatives are renowned for their interactions with various neurotransmitter receptors.[4]

-

Dopamine and Serotonin Receptors: The core structure of this compound is found in numerous compounds targeting dopamine (D₂) and serotonin (5-HT) receptors.[4] This makes it a valuable precursor for the synthesis of potential antipsychotic, antidepressant, and anxiolytic agents.

-

Neurological Disorders: By modifying the piperazine and phenol moieties, researchers can fine-tune the selectivity and affinity for specific receptor subtypes implicated in disorders such as schizophrenia, depression, and anxiety.[4]

Antimicrobial and Other Therapeutic Areas

-

Antimicrobial Agents: The piperazine nucleus is a component of several antibacterial and antifungal drugs.[4] this compound can serve as a template for the development of new anti-infective agents.

-

Oncology: The versatile nature of the piperazine scaffold allows for its incorporation into molecules designed to inhibit various kinases and other targets relevant to cancer therapy.

Caption: Potential biological targets and pathways for derivatives.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its straightforward synthesis, combined with the proven therapeutic relevance of its core structural motifs, makes it an invaluable tool for medicinal chemists. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a catalyst for further research and innovation.

References

-

ChemBK. (2024, April 9). 2-Methoxy-4-(piperazin-1-yl)benzolol. Retrieved from [Link]

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

Sources

The Evolving Landscape of 2-Methoxy-4-(piperazin-1-yl)phenol Analogs: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-methoxy-4-(piperazin-1-yl)phenol core represents a "privileged scaffold" in medicinal chemistry, a structural motif consistently found in compounds with significant biological activity. Its inherent ability to interact with multiple biological targets has positioned it as a fertile ground for the development of novel therapeutics, particularly in the realms of neuropsychiatric disorders and infectious diseases. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of structural analogs derived from this versatile core. Our narrative will delve into the causality behind experimental choices, offering field-proven insights to empower your own discovery programs.

I. The this compound Pharmacophore: A Gateway to Diverse Biological Activity

The core structure, characterized by a methoxy-substituted phenol ring linked to a piperazine moiety, offers a unique combination of hydrogen bond donors and acceptors, lipophilic regions, and a basic nitrogen atom. This arrangement facilitates interactions with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) in the central nervous system and essential enzymes in microbial pathogens.

The key structural components that are typically modified in analog development include:

-

The Phenolic Ring: Substituents on this ring can modulate lipophilicity, electronic properties, and hydrogen bonding capacity, significantly influencing receptor affinity and selectivity.

-

The Piperazine Ring: This versatile linker can be functionalized at the N4 position to introduce a wide range of substituents, allowing for the exploration of different chemical spaces and the optimization of pharmacokinetic properties.

-

The Linker: The nature and length of the connection between the piperazine ring and other pharmacophoric elements are critical for achieving the optimal orientation within the target's binding pocket.[1]

II. Synthetic Strategies: Building a Library of Analogs

The synthesis of this compound analogs typically involves a multi-step approach. A representative synthetic protocol is outlined below, providing a foundation for the generation of a diverse chemical library.

Experimental Protocol: Synthesis of a Representative Analog

This protocol details the synthesis of a hydrazone derivative, 2-methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol, a known structural analog.[2]

Step 1: Condensation Reaction

-

Reactants: 4-hydroxy-3-methoxybenzaldehyde (1.52 g) and 1-amino-4-methylpiperazine (1.15 g).

-

Procedure: The reactants are combined in a solvent-free reaction with stirring at 351 K for 30 minutes.

-

Work-up: The resulting product is dissolved in hot ethanol (10 ml). The solution is allowed to stand at room temperature for 12 hours.

-

Isolation: The crystalline product is separated by filtration.

-

Purification: The crude product is recrystallized from hot ethanol (20 ml) to yield single crystals upon slow evaporation over 7 days at room temperature.[2]

Causality in Synthesis: The choice of a solvent-free reaction in the initial step is driven by principles of green chemistry, aiming to reduce solvent waste and potentially increase reaction efficiency. The subsequent recrystallization from ethanol is a standard purification technique for compounds of this nature, leveraging the differential solubility of the product and any remaining impurities at varying temperatures.

III. Pharmacological Evaluation: Unveiling the Biological Profile

A comprehensive understanding of the pharmacological profile of these analogs requires a battery of in vitro assays. The primary therapeutic areas of interest for this class of compounds are neuropsychiatry, focusing on their activity at serotonin and dopamine receptors, and infectious diseases, due to their potential antimicrobial effects.

A. Neurological Targets: Interrogating Serotonin and Dopamine Receptors

Analogs of this compound frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, particularly the 5-HT1A and D2 subtypes, which are key targets for antipsychotic and anxiolytic drugs.[1][3]

This protocol provides a generalized framework for determining the binding affinity (Ki) of test compounds for the 5-HT1A and D2 receptors.

1. Materials:

- Cell membranes expressing the human 5-HT1A or D2 receptor.

- Radioligand: [³H]8-OH-DPAT for 5-HT1A; [³H]Spiperone for D2.

- Non-specific binding control: 10 µM 5-HT for 5-HT1A; 10 µM Haloperidol for D2.

- Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

- Test compounds dissolved in DMSO.

2. Procedure:

- In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or test compound at various concentrations.

- Incubate at room temperature for 60 minutes.

- Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.

- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System: The inclusion of total binding, non-specific binding, and a known reference compound in each assay ensures the validity of the results. The consistency of the Kd for the radioligand across experiments serves as a key quality control metric.

B. Antimicrobial Activity: A Promising Avenue for New Antibiotics

Several piperazine derivatives have demonstrated significant antimicrobial properties.[4][5][6][7] The evaluation of this compound analogs for their ability to inhibit bacterial growth is a critical step in exploring their potential as novel anti-infective agents.

1. Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

- Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

- Test compounds dissolved in DMSO.

- 96-well microtiter plates.

2. MIC Assay:

- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

- In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

- Inoculate each well with the bacterial suspension.

- Include a positive control (bacteria and MHB) and a negative control (MHB only).

- Incubate at 37°C for 18-24 hours.

- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. MBC Assay:

- From the wells of the MIC plate showing no visible growth, subculture a small aliquot onto MHA plates.

- Incubate the MHA plates at 37°C for 18-24 hours.

- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Causality in Antimicrobial Testing: The MIC assay determines the bacteriostatic potential of a compound, its ability to inhibit growth. The subsequent MBC assay is crucial to differentiate between bacteriostatic and bactericidal activity (the ability to kill bacteria), which is a critical consideration for the clinical application of an antibiotic.

IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.

Key SAR Insights for Neurological Targets (5-HT1A and D2 Receptors):

-

Aryl Substituents: The nature and position of substituents on the phenyl ring of the piperazine moiety significantly impact receptor affinity. For instance, a methoxy group at the 2-position of the phenyl ring is often associated with high affinity for the 5-HT1A receptor.[1]

-

Linker Length: The length of the alkyl chain connecting the piperazine ring to another pharmacophoric element is critical for optimal interaction with the receptor binding pocket. A shorter linker (n=1) has been shown to be optimal for 5-HT1A affinity and selectivity over α1-adrenergic receptors.[1]

-

Terminal Group: The nature of the terminal group at the N4 position of the piperazine can modulate the functional activity of the compound, leading to agonists, antagonists, or partial agonists.

Quantitative SAR Data:

The following table summarizes the binding affinities (Ki in nM) of a selection of arylpiperazine analogs at the 5-HT1A and D2 receptors, illustrating key SAR trends.

| Compound ID | R (Substitution on Phenyl Ring) | Linker (n) | Terminal Group | 5-HT1A Ki (nM) | D2 Ki (nM) |

| 1a | 2-OCH₃ | 1 | Bicyclohydantoin | 31.7 | >10,000 |

| 1b | 3-OCH₃ | 1 | Bicyclohydantoin | 150 | >10,000 |

| 1c | 4-OCH₃ | 1 | Bicyclohydantoin | 250 | >10,000 |

| 2a | 2-OCH₃ | 2 | Bicyclohydantoin | 85 | >10,000 |

Data compiled from related arylpiperazine series to illustrate general SAR principles.

V. Signaling Pathways: Visualizing the Mechanism of Action

The biological effects of this compound analogs at their neurological targets are mediated through complex intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and subsequent downstream effects on gene transcription and neuronal excitability.

Caption: 5-HT1A Receptor Signaling Cascade.

Dopamine D2 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the D2 receptor is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels, thereby modulating neuronal activity.

Caption: Dopamine D2 Receptor Signaling Cascade.

VI. Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The dual-target potential of many of its analogs, particularly at serotonergic and dopaminergic receptors, offers the promise of more effective and better-tolerated treatments for complex neuropsychiatric disorders. Furthermore, the emerging antimicrobial activity of this compound class opens up new avenues for combating infectious diseases.

Future research should focus on:

-

Fine-tuning selectivity: The development of analogs with enhanced selectivity for specific receptor subtypes will be crucial for minimizing off-target effects.

-

Exploring novel targets: A systematic screening of these analogs against a broader range of biological targets could uncover new therapeutic applications.

-

In vivo evaluation: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

This guide has provided a comprehensive technical overview of the this compound core and its analogs. By understanding the intricacies of their synthesis, pharmacological evaluation, and structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]

-

Chaudhary, A., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(4), 1493-1505. [Link]

- Patel, R., et al. (2011). Synthesis and antimicrobial activity of some new piperazine derivatives. Journal of Sciences, 1(2), 64-68.

-

Kumar, A., et al. (2013). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Chemistry: An Indian Journal, 9(4), 144-149. [Link]

-

Guo, W. Y. (2010). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o100. [Link]

-

Thammanna Gowda, S. S., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 136-145. [Link]

-

Patel, D., et al. (2013). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 1(2), 106-117. [Link]

-

Martín-Algarra, S., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry, 39(22), 4439-4450. [Link]

Sources

- 1. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-{1-[4-(2-Methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol [smolecule.com]

- 4. apjhs.com [apjhs.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. ijcmas.com [ijcmas.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Methoxy-4-(piperazin-1-yl)phenol

This guide provides a comprehensive framework for the in vitro investigation of 2-Methoxy-4-(piperazin-1-yl)phenol, a piperazine derivative with potential therapeutic applications. Drawing upon the well-established pharmacological profile of the piperazine scaffold, this document outlines a logical progression of experiments designed to elucidate the compound's biological activity. This paper is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Derivatives of piperazine are known to interact with various biological targets, including neurotransmitter receptors and enzymes, and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The subject of this guide, this compound, combines the piperazine moiety with a methoxyphenol group, suggesting a potential for multifaceted biological effects. The phenolic component may contribute to antioxidant and anti-inflammatory properties, while the piperazine ring is likely to govern interactions with central nervous system (CNS) targets.[2]

Based on the known activities of structurally related compounds, the primary hypotheses for the in vitro activity of this compound are:

-

Neuromodulatory Activity: Interaction with serotonin and dopamine receptors is a hallmark of many piperazine-containing compounds, suggesting potential applications in psychiatric disorders.[2]

-

Anticancer Activity: Arylpiperazines have garnered significant attention in cancer research.[3]

-

Antimicrobial Properties: The piperazine scaffold is also a valuable starting point for the development of new antibacterial and antifungal agents.[3]

This guide will detail the in vitro methodologies required to systematically test these hypotheses.

Foundational In Vitro Analysis

Prior to investigating specific therapeutic targets, a foundational understanding of the compound's general cellular effects is essential.

Cytotoxicity Assessment: The MTT Assay

The initial step in characterizing any new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: Establishing the concentration range at which this compound exhibits cytotoxic effects is crucial for designing subsequent, more specific assays. This ensures that observed effects in later experiments are not simply a consequence of cell death.

Experimental Protocol: MTT Assay [3]

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Hypothetical Data Presentation:

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 48 | 25.3 |

| SH-SY5Y | 48 | > 100 |

| MCF-7 | 48 | 15.8 |

Investigation of Neuromodulatory Activity

The prevalence of piperazine-containing compounds as ligands for CNS receptors warrants a thorough investigation of this compound's potential neuromodulatory effects.[2]

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Rationale: To test the hypothesis that this compound interacts with serotonin (5-HT) and dopamine (D) receptors, competitive binding assays will be performed using membranes from cells expressing these receptors.[3]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A and D2 Receptors [4]

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A or D2 receptor) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Spiperone for D2), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified period to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) value by analyzing the displacement of the radioligand by the test compound using non-linear regression. Lower Ki values indicate higher binding affinity.[3]

Hypothetical Data Presentation:

| Receptor | Radioligand | Ki (nM) |

| 5-HT1A | [3H]-8-OH-DPAT | 78.5 |

| D2 | [3H]-Spiperone | 250.1 |

| Alpha-1 Adrenergic | [3H]-Prazosin | 15.2 |

Functional Assays: Second Messenger Quantification

Following receptor binding, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This can be achieved by measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP).

Rationale: Many 5-HT and dopamine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP production. By measuring cAMP levels, the functional consequence of receptor binding can be determined.

Experimental Workflow: cAMP Assay

Caption: Workflow for determining the functional activity of this compound at a GPCR using a cAMP assay.

Evaluation of Anticancer Potential

The presence of the arylpiperazine moiety suggests that this compound may possess anticancer properties.

Anti-proliferative Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Rationale: This assay provides a robust method for assessing the anti-proliferative effects of a compound on various cancer cell lines.[4]

Experimental Protocol: SRB Assay [4]

-

Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat with various concentrations of this compound as described for the MTT assay.

-

Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Wash and Solubilize: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (50% growth inhibition) value.

Hypothetical Signaling Pathway in Cancer Cells

Caption: A hypothetical signaling pathway illustrating a potential mechanism of anticancer activity for this compound.

Assessment of Antimicrobial Activity

The piperazine scaffold is a component of several antimicrobial agents, making this a logical area of investigation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: This assay is the primary method for determining the in vitro potency of a potential new antimicrobial agent against a panel of relevant bacterial and fungal strains.[3]

Experimental Protocol: Broth Microdilution MIC Assay [4]

-

Compound Preparation: Prepare serial twofold dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothetical Data Presentation: